molecular formula C9H16KNO4 B12970690 Potassium (S)-4-amino-5-(tert-butoxy)-5-oxopentanoate

Potassium (S)-4-amino-5-(tert-butoxy)-5-oxopentanoate

Katalognummer: B12970690
Molekulargewicht: 241.33 g/mol
InChI-Schlüssel: CIKFXUYEXULXTC-RGMNGODLSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Potassium (S)-4-amino-5-(tert-butoxy)-5-oxopentanoate is a chemical compound with significant applications in organic synthesis and various scientific research fields. This compound is known for its unique structural properties and reactivity, making it a valuable reagent in chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Potassium (S)-4-amino-5-(tert-butoxy)-5-oxopentanoate can be synthesized through the reaction of tert-butyl alcohol with potassium metal. The reaction typically involves the use of dry tert-butyl alcohol and potassium metal under controlled conditions to produce the desired compound . The solid product is obtained by evaporating the solution and heating the solid, which can be further purified by sublimation .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced purification techniques to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Potassium (S)-4-amino-5-(tert-butoxy)-5-oxopentanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and solvents to facilitate the reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Wissenschaftliche Forschungsanwendungen

Potassium (S)-4-amino-5-(tert-butoxy)-5-oxopentanoate has numerous applications in scientific research, including:

Wirkmechanismus

The mechanism of action of Potassium (S)-4-amino-5-(tert-butoxy)-5-oxopentanoate involves its role as a strong base and nucleophile. It can deprotonate substrates, initiate nucleophilic attacks, and facilitate the formation of various chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications, but generally involve interactions with electrophilic centers and the stabilization of reaction intermediates .

Vergleich Mit ähnlichen Verbindungen

Potassium (S)-4-amino-5-(tert-butoxy)-5-oxopentanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and reactivity, which make it suitable for a wide range of chemical reactions and applications.

Eigenschaften

Molekularformel

C9H16KNO4

Molekulargewicht

241.33 g/mol

IUPAC-Name

potassium;(4S)-4-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoate

InChI

InChI=1S/C9H17NO4.K/c1-9(2,3)14-8(13)6(10)4-5-7(11)12;/h6H,4-5,10H2,1-3H3,(H,11,12);/q;+1/p-1/t6-;/m0./s1

InChI-Schlüssel

CIKFXUYEXULXTC-RGMNGODLSA-M

Isomerische SMILES

CC(C)(C)OC(=O)[C@H](CCC(=O)[O-])N.[K+]

Kanonische SMILES

CC(C)(C)OC(=O)C(CCC(=O)[O-])N.[K+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.